molecular formula C8H6BrN3O2 B11858416 Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate CAS No. 1260657-24-6

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B11858416
CAS No.: 1260657-24-6
M. Wt: 256.06 g/mol
InChI Key: BGILSYIYHSQCML-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with bromoacetic acid and subsequent cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. Its structure features a brominated imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical reactivity and biological activity compared to related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets' activities through inhibition or activation, influencing several biological pathways such as:

  • Signal Transduction : It may affect pathways involved in cellular communication.
  • Gene Expression Regulation : The compound could influence the transcription of specific genes.
  • Metabolic Processes : It may alter metabolic pathways, impacting cellular metabolism and energy production.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Research indicates that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCC827 (lung cancer). Notably, treatment with this compound resulted in a G2/M phase cell cycle arrest in HCC827 cells, indicating its potential as an anticancer therapeutic .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy :
    • A study reported that treatment with this compound led to a significant decrease in the levels of cyclin B1 and CDK1 proteins in cancer cells, suggesting that it may induce apoptosis through cell cycle regulation .
    • Another investigation highlighted its ability to inhibit lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming existing therapies .
  • Antimicrobial Properties :
    • In vitro testing revealed that this compound exhibited broad-spectrum activity against various bacterial strains, supporting its potential use as an antimicrobial agent .

Comparison with Related Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameSimilarityKey Features
Methyl imidazo[1,2-a]pyridine-8-carboxylate0.61Contains a pyridine ring; potential differences in biological activity.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.59Bromination alters reactivity; may enhance antimicrobial properties.
Methyl 3-amino-6-chloropyrazine-2-carboxylate0.69Incorporates an amino group; different pharmacological implications.

Properties

CAS No.

1260657-24-6

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,1H3

InChI Key

BGILSYIYHSQCML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1Br

Origin of Product

United States

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